molecular formula C17H15N B1281478 N-Benzylnaphthalen-2-amine CAS No. 13672-18-9

N-Benzylnaphthalen-2-amine

Cat. No.: B1281478
CAS No.: 13672-18-9
M. Wt: 233.31 g/mol
InChI Key: KBOITYDYBXNTMF-UHFFFAOYSA-N
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Description

N-Benzylnaphthalen-2-amine: is an organic compound with the molecular formula C17H15N and a molecular weight of 233.31 g/mol . It is a derivative of naphthalene, where a benzyl group is attached to the nitrogen atom of naphthalen-2-amine. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Betti reaction . This reaction involves the condensation of 2-naphthol, benzaldehyde, and ammonia or an amine under specific conditions . The reaction typically proceeds in the presence of a catalyst and under controlled temperature and pressure to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of N-Benzylnaphthalen-2-amine may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Benzylnaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthylamine derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the benzyl group or the naphthalene ring is modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemistry: N-Benzylnaphthalen-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and ligands used in catalysis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes for studying enzyme activities and protein-ligand interactions.

Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential pharmacological activities. They may serve as lead compounds in drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the development of materials with specific properties .

Mechanism of Action

The mechanism of action of N-Benzylnaphthalen-2-amine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activities. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Naphthalen-2-amine: A simpler derivative without the benzyl group.

    N-Benzyl-1-naphthylamine: A positional isomer with the benzyl group attached to the 1-position of the naphthalene ring.

    N-Benzyl-2-aminobiphenyl: A structurally related compound with a biphenyl core instead of naphthalene.

Uniqueness: N-Benzylnaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-benzylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOITYDYBXNTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500077
Record name N-Benzylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13672-18-9
Record name N-Benzylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2-naphthylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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